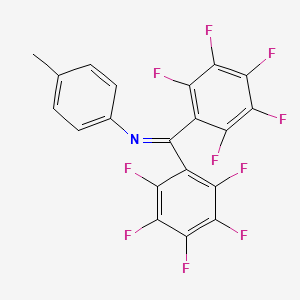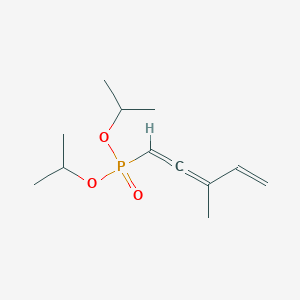
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound with a unique structure that includes a phosphonate group attached to a triene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate are not well-documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the triene system to more saturated hydrocarbons.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research into its medicinal properties is limited, but it could be explored for its potential as a pharmaceutical intermediate.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets through its phosphonate and triene groups, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
Uniqueness
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to its specific combination of a phosphonate group and a triene system. This structural feature distinguishes it from similar compounds and may confer unique reactivity and applications.
Propiedades
Número CAS |
72508-66-8 |
|---|---|
Fórmula molecular |
C12H21O3P |
Peso molecular |
244.27 g/mol |
InChI |
InChI=1S/C12H21O3P/c1-7-12(6)8-9-16(13,14-10(2)3)15-11(4)5/h7,9-11H,1H2,2-6H3 |
Clave InChI |
AAPKXCBZLXDDEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C=C=C(C)C=C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


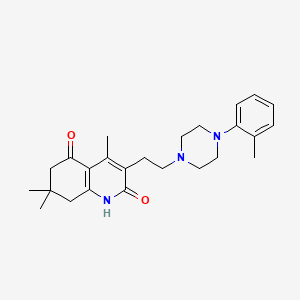
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
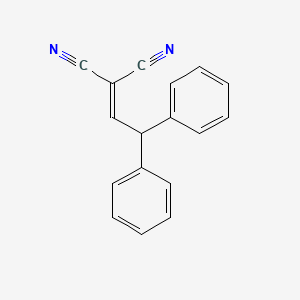
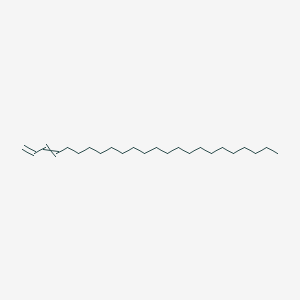
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
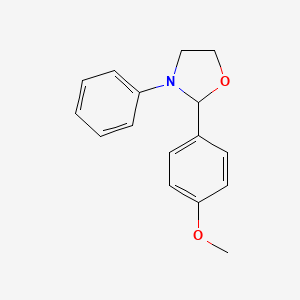


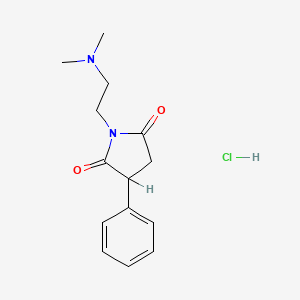
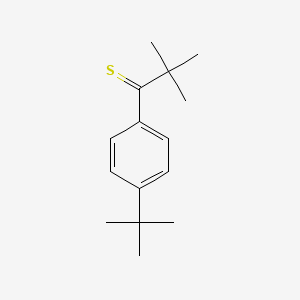
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
